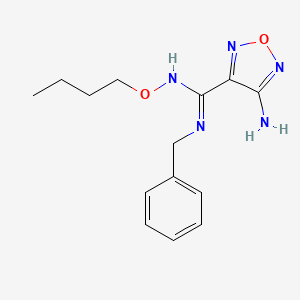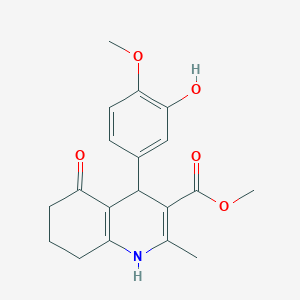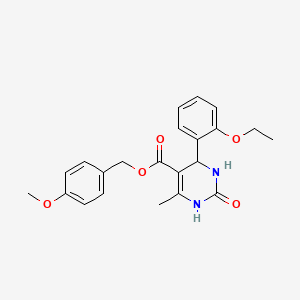
2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HBI-3000 and is a small molecule inhibitor of the protein kinase CK1α. In
Aplicaciones Científicas De Investigación
HBI-3000 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HBI-3000 is in the field of cancer research. CK1α is a protein kinase that plays a critical role in the regulation of cell division and proliferation, and its overexpression has been linked to the development of various cancers. HBI-3000 has been shown to inhibit CK1α activity, leading to the suppression of cancer cell growth and proliferation. In addition to its potential applications in cancer research, HBI-3000 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
HBI-3000 acts as a small molecule inhibitor of CK1α by binding to the ATP-binding site of the enzyme. This binding inhibits the activity of CK1α, leading to the suppression of downstream signaling pathways that are critical for cell division and proliferation. The inhibition of CK1α activity by HBI-3000 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HBI-3000 has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, HBI-3000 has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth and proliferation. In addition to its effects on cancer cells, HBI-3000 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HBI-3000 is its specificity for CK1α, which allows for the selective inhibition of this enzyme without affecting other protein kinases. This specificity makes HBI-3000 a valuable tool for studying the role of CK1α in various biological processes. However, one of the limitations of HBI-3000 is its relatively low potency, which can make it difficult to achieve complete inhibition of CK1α activity in some cell types.
Direcciones Futuras
There are several future directions for research on HBI-3000. One area of interest is the development of more potent inhibitors of CK1α that can achieve complete inhibition of this enzyme in all cell types. Another area of interest is the investigation of the potential applications of HBI-3000 in the treatment of other diseases beyond cancer and neurodegenerative disorders. Finally, the development of HBI-3000 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of HBI-3000 involves several steps, including the reaction of 2-(2-hydroxyphenyl)acetic acid with trifluoromethyl ketone to form a ketone intermediate. This intermediate is then reacted with hydrazine to form the indazole ring, followed by the reduction of the ketone to form the final product. The synthesis of HBI-3000 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Propiedades
IUPAC Name |
(2-hydroxyphenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)10-6-2-3-7-11(10)19-20(14)13(22)9-5-1-4-8-12(9)21/h1,4-5,8,10,21,23H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNYGIPTKRVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
![1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5164266.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)
![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)


